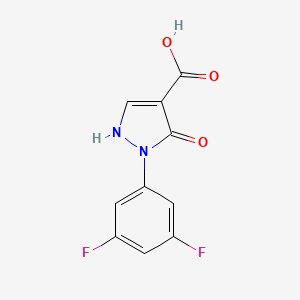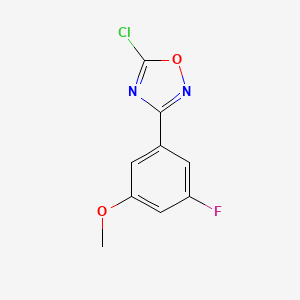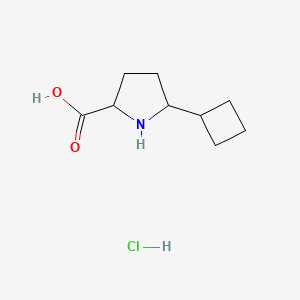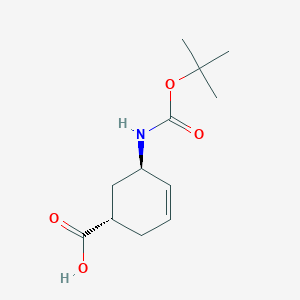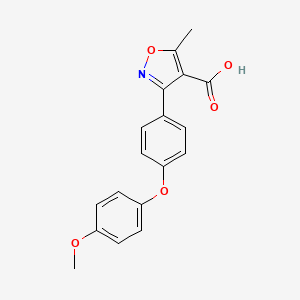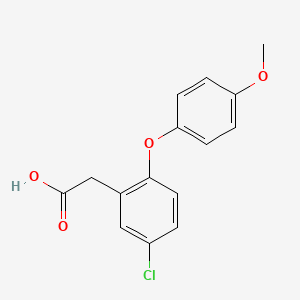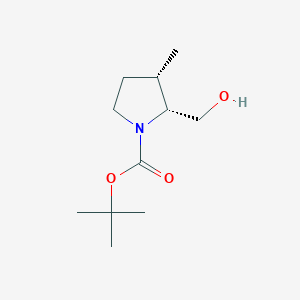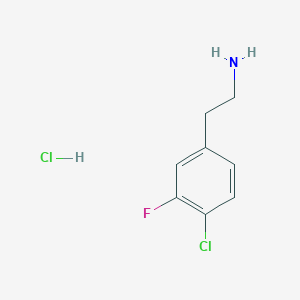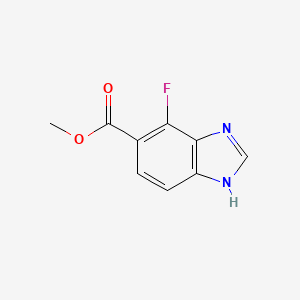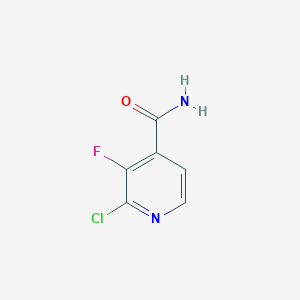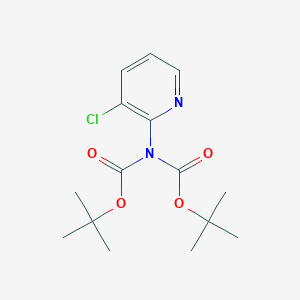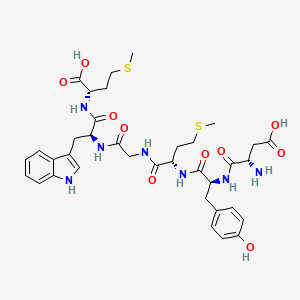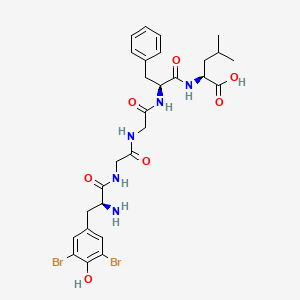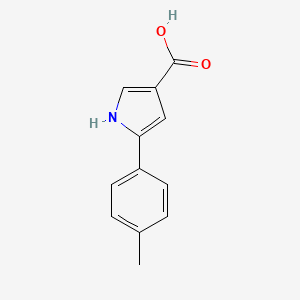
5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
The compound “5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid” belongs to the class of organic compounds known as pyrroles, which are aromatic compounds containing a 1H-pyrrole substructure . Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid” were not found, pyrrole compounds can generally be synthesized through various methods including the Paal-Knorr Synthesis, the Van Leusen reaction, and the Knorr pyrrole synthesis .Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. Pyrrole rings, for example, are aromatic and exhibit resonance, which contributes to their stability .Chemical Reactions Analysis
Pyrrole compounds are involved in a variety of chemical reactions. For instance, they can act as ligands in coordination chemistry, participate in electrophilic substitution reactions, and undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of a carboxylic acid group in “5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid” would make it acidic .Scientific Research Applications
Antitumor Applications
5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid and its derivatives have shown promise in antitumor research. For instance, studies on acenaphtho[1,2-b]pyrrole-carboxylic acid esters, which are structurally related, have demonstrated significant cytotoxicity against certain cancer cell lines (Liu et al., 2006). This suggests potential applications in developing new cancer therapies.
Antiinflammatory and Analgesic Activity
Research has highlighted the potential of pyrrole-carboxylic acid derivatives in antiinflammatory and analgesic applications. Compounds such as 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been synthesized and evaluated for their antiinflammatory and analgesic properties, showing significant potential in these areas (Muchowski et al., 1985).
Antimicrobial Applications
Derivatives of pyrrole-3-carboxylic acid have also been studied for their antimicrobial properties. For instance, (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for antimicrobial activities, showing effectiveness against various bacterial and fungal strains (Hublikar et al., 2019).
Photophysical Properties in Lanthanide Complexes
Pyrrole-derivatized carboxylate ligands, such as those related to 5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid, have been used in synthesizing lanthanide coordination compounds. These compounds exhibit interesting photophysical properties and could be significant in the development of materials with specialized optical properties (Law et al., 2007).
Corrosion Inhibition
Compounds structurally similar to 5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid have been explored for their potential as corrosion inhibitors. For example, 5-(phenylthio)-3H-pyrrole-4-carbonitriles have demonstrated effective inhibition of mild steel corrosion in acidic environments, indicating potential applications in industrial corrosion protection (Verma et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)11-6-10(7-13-11)12(14)15/h2-7,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTWFFGQRQONFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)
